N-benzyl-N-ethyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Description
N-benzyl-N-ethyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a pyridazine ring bearing a furan group at position 6 and an N-benzyl-N-ethyl carboxamide moiety at position 4. Its structure integrates aromatic (benzyl, furan), heterocyclic (pyridazine, piperidine), and amide functionalities, which are common in bioactive molecules targeting neurological or metabolic pathways.
Properties
IUPAC Name |
N-benzyl-N-ethyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-2-26(17-18-7-4-3-5-8-18)23(28)19-12-14-27(15-13-19)22-11-10-20(24-25-22)21-9-6-16-29-21/h3-11,16,19H,2,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLZXXLSKDSCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound can be dissected into three primary components:
- 6-(Furan-2-yl)pyridazin-3-yl moiety : A pyridazine ring substituted with a furan group at position 6.
- Piperidine-4-carboxamide core : A piperidine ring with a carboxamide group at position 4.
- N-Benzyl-N-ethyl substituents : Dual alkyl groups on the piperidine nitrogen.
Retrosynthetically, the molecule may be assembled via:
- Coupling of a pre-functionalized pyridazine fragment to a modified piperidine-carboxamide intermediate.
- Sequential alkylation of the piperidine nitrogen followed by amidation.
Synthesis of 6-(Furan-2-yl)Pyridazin-3-yl Derivatives
Pyridazine Ring Formation
Pyridazine cores are commonly synthesized via cyclization reactions. For 6-(furan-2-yl)pyridazin-3-yl derivatives, two primary routes are viable:
Cyclocondensation of 1,4-Diketones with Hydrazines
Reacting 1,4-diketones with hydrazine hydrate yields pyridazine rings. For example, furan-2-carbonyl chloride may be coupled with acetylacetone to form a diketone precursor, which cyclizes with hydrazine to afford 6-(furan-2-yl)pyridazin-3(2H)-one. Subsequent chlorination using POCl₃ converts the ketone to a 3-chloro derivative, enabling nucleophilic displacement.
Suzuki-Miyaura Cross-Coupling
A halogenated pyridazine (e.g., 3-chloro-6-iodopyridazine) undergoes palladium-catalyzed coupling with furan-2-ylboronic acid. This method, exemplified in patent WO2012017020A1, achieves regioselective introduction of the furan group. Typical conditions include Pd(PPh₃)₄, Na₂CO₃, and a DME/H₂O solvent system at 80–100°C (yield: 60–75%).
Functionalization of the Piperidine Core
Preparation of Piperidine-4-Carboxylic Acid Derivatives
The piperidine-4-carboxamide group is constructed from piperidine-4-carboxylic acid esters. As demonstrated in US9290485B2, ethyl piperidine-4-carboxylate is hydrolyzed to the carboxylic acid using KOH in methanol/water (40°C, 30 min; yield: 54%). The acid is then activated as an acyl chloride (SOCl₂, 0°C to reflux) or mixed anhydride for amidation.
N-Alkylation of Piperidine
Introducing N-benzyl and N-ethyl groups requires selective alkylation. Reductive amination is preferred to avoid over-alkylation:
- Primary alkylation : React piperidine-4-carboxylic acid with benzaldehyde and NaBH₃CN in MeOH to yield N-benzylpiperidine-4-carboxylic acid.
- Secondary alkylation : Treat the intermediate with acetaldehyde and NaBH₃CN to install the N-ethyl group.
Alternative methods include Mitsunobu reactions or direct alkylation with benzyl/ethyl bromides under basic conditions (K₂CO₃, DMF, 60°C).
Coupling of Pyridazine and Piperidine Fragments
The final assembly involves linking the pyridazine moiety to the piperidine core. Two strategies are prominent:
Amide Bond Formation
The carboxamide group is introduced via:
- Activation of the carboxylic acid : Convert piperidine-4-carboxylic acid to its acid chloride (SOCl₂, reflux).
- Reaction with N-benzyl-N-ethylamine : Stir the acid chloride with the amine in THF at 0°C, followed by warming to room temperature (yield: 70–80%).
Alternatively, coupling reagents like HATU or EDCl facilitate amidation under milder conditions (DMF, RT, 12 h).
Optimization Challenges and Solutions
Regioselectivity in Pyridazine Functionalization
Ensuring substitution at position 3 of the pyridazine ring requires careful control of reaction conditions. Directed ortho-metalation (DoM) using LDA or TMPLi directs functionalization to the desired position.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Research indicates that N-benzyl-N-ethyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide exhibits several biological activities that may be leveraged for therapeutic applications:
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Antitumor Activity
- Studies suggest that this compound may inhibit specific cancer cell lines, showcasing potential as an anticancer agent. The mechanism often involves the inhibition of key kinases involved in tumor proliferation.
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Anti-inflammatory Effects
- In vitro studies have demonstrated that the compound can modulate inflammatory pathways. This suggests its potential use in treating conditions characterized by excessive inflammation, such as arthritis.
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Neuroprotective Effects
- Research indicates that related compounds exhibit neuroprotective properties against oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 1: Antitumor Activity
A study published in Cancer Research examined the effects of N-benzyl-N-ethyl derivatives on breast cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, indicating their potential for development as anticancer agents. Specifically, the study highlighted how these compounds could inhibit RET kinase activity, which is crucial in various cancers .
Case Study 2: Neuroprotection
In a study focused on neurodegenerative diseases, researchers tested the neuroprotective effects of several benzamide derivatives, including N-benzyl-N-ethyl derivatives. The results indicated that these compounds significantly improved neuronal cell viability under oxidative stress conditions compared to controls, suggesting their potential role in neuroprotection .
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s key structural differentiators include:
- Pyridazine-Furan Core: Unlike pyridine or benzene rings in analogs (e.g., compounds from ), the pyridazine ring (two adjacent nitrogen atoms) offers distinct electronic properties and hydrogen-bonding capabilities.
- N-Benzyl-N-Ethyl Carboxamide : This bulky, lipophilic substituent contrasts with smaller or polar groups (e.g., methoxy, acetamide) in analogs like N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) or 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide (). The benzyl-ethyl group may enhance membrane permeability but reduce aqueous solubility compared to acetamide derivatives .
- Piperidine vs.
Physicochemical Properties
*Estimated based on structural analysis.
- Metabolic Stability : Unlike trifluoromethyl-containing analogs (e.g., 9a, 9b), the absence of electron-withdrawing groups in the target compound may render it more susceptible to oxidative metabolism .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-benzyl-N-ethyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide, and what challenges are associated with its pyridazine-furan-piperidine architecture?
- Methodological Answer : The compound’s complexity requires multi-step synthesis, often involving cycloaddition or condensation reactions. A pyridazine core can be functionalized via Suzuki-Miyaura coupling to introduce the furan moiety, followed by piperidine ring formation using carboxamide coupling reagents (e.g., EDCI/HOBt). Key challenges include regioselectivity in pyridazine substitution and steric hindrance during benzyl/ethyl group introduction .
- Critical Parameters : Monitor reaction temperatures (60–120°C for coupling steps) and use anhydrous conditions to prevent hydrolysis of intermediates. Purification via FCC or HPLC is essential due to byproducts from incomplete substitutions .
Q. How can researchers characterize the physicochemical properties of this compound, and what tools are most effective?
- Methodological Answer :
- Lipophilicity : Calculate XLogP (estimated ~2.6 based on similar piperidine-carboxamide structures) to predict membrane permeability .
- Polar Surface Area (PSA) : Use computational tools (e.g., Schrödinger’s Maestro) to determine PSA (~87.5 Ų), which correlates with blood-brain barrier penetration .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility, particularly at the furan-pyridazine junction .
Advanced Research Questions
Q. What strategies resolve contradictory data in receptor-binding assays involving this compound?
- Case Study : If conflicting α4β2 nAChR affinity results arise (e.g., subnanomolar vs. micromolar Ki), validate using:
- Orthogonal Assays : Compare radioligand binding (e.g., [³H]epibatidine) with functional assays (calcium flux in SH-SY5Y cells) .
- Species Selectivity : Test cross-species receptor variants (e.g., human vs. rat α4β2), as structural differences in loop C may explain discrepancies .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer :
- Metabolic Stability : Apply CYP450 isoform docking (CYP3A4/2D6) to identify metabolic hotspots (e.g., furan oxidation). Introduce electron-withdrawing groups on the benzyl ring to reduce CYP affinity .
- Solubility Enhancement : Simulate salt/cocrystal formation using COSMO-RS, targeting ionizable groups (e.g., piperidine NH) for HCl salt preparation .
Experimental Design Considerations
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s neuropharmacological potential?
- In Vitro :
- Target Engagement : Use α4β2 nAChR-expressing HEK293 cells for binding/functional assays .
- Off-Target Screening : Profile against hERG (patch-clamp) and muscarinic receptors (radioligand displacement) to assess safety .
- In Vivo :
- Pharmacodynamics : Employ capsaicin-induced dermal blood flow models (rats) to assess CGRP modulation, referencing MK-0974’s protocol for dose-response curves .
- BBB Penetration : Conduct brain/plasma ratio studies post-IV administration, using LC-MS/MS for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
